molecular formula C5H12ClNO3S B13269525 N-(2-Methoxypropyl)-N-methylsulfamoyl chloride

N-(2-Methoxypropyl)-N-methylsulfamoyl chloride

Cat. No.: B13269525
M. Wt: 201.67 g/mol
InChI Key: MTFNYURJGPZURG-UHFFFAOYSA-N
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Description

N-(2-Methoxypropyl)-N-methylsulfamoyl chloride: is an organic compound that belongs to the class of sulfamoyl chlorides. These compounds are characterized by the presence of a sulfamoyl group (SO2NH2) attached to a chloride atom. This particular compound has a methoxypropyl group and a methyl group attached to the nitrogen atom of the sulfamoyl group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxypropyl)-N-methylsulfamoyl chloride typically involves the reaction of N-methylsulfamoyl chloride with 2-methoxypropylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxypropyl)-N-methylsulfamoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The sulfamoyl group can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include N-(2-Methoxypropyl)-N-methylsulfamides and other derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific oxidizing or reducing agent and conditions used.

Scientific Research Applications

N-(2-Methoxypropyl)-N-methylsulfamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxypropyl)-N-methylsulfamoyl chloride involves its interaction with specific molecular targets. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    N-Methylsulfamoyl chloride: Lacks the methoxypropyl group, making it less versatile in certain reactions.

    N-(2-Methoxyethyl)-N-methylsulfamoyl chloride: Similar structure but with a different alkyl group, leading to variations in reactivity and applications.

Uniqueness: N-(2-Methoxypropyl)-N-methylsulfamoyl chloride is unique due to the presence of both a methoxypropyl group and a methyl group attached to the sulfamoyl nitrogen. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H12ClNO3S

Molecular Weight

201.67 g/mol

IUPAC Name

N-(2-methoxypropyl)-N-methylsulfamoyl chloride

InChI

InChI=1S/C5H12ClNO3S/c1-5(10-3)4-7(2)11(6,8)9/h5H,4H2,1-3H3

InChI Key

MTFNYURJGPZURG-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)S(=O)(=O)Cl)OC

Origin of Product

United States

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